molecular formula C19H21ClN4O4S2 B4114135 4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide

4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide

Cat. No.: B4114135
M. Wt: 469.0 g/mol
InChI Key: YGGHNYCKEXFSFK-UHFFFAOYSA-N
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Description

4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide is a complex organic compound that features a benzothiophene core substituted with chloro and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of chloro and nitro substituents. The final steps involve the coupling of the benzothiophene derivative with piperazine and tetrahydrofuran moieties under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The chloro group can be substituted with other nucleophiles.

    Substitution: The benzothiophene core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Amino derivatives of the benzothiophene core.

    Reduction: Substituted benzothiophene derivatives.

    Substitution: Various substituted benzothiophene compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they demonstrate bioactivity in preliminary studies.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine
  • 4-[(3-chloro-1-benzothien-2-yl)carbonyl]morpholine

Uniqueness

The uniqueness of 4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide lies in its specific substitution pattern and the presence of both piperazine and tetrahydrofuran moieties. This combination of structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)-N-(oxolan-2-ylmethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S2/c20-16-14-4-3-12(24(26)27)10-15(14)30-17(16)18(25)22-5-7-23(8-6-22)19(29)21-11-13-2-1-9-28-13/h3-4,10,13H,1-2,5-9,11H2,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGHNYCKEXFSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide
Reactant of Route 3
4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide
Reactant of Route 4
Reactant of Route 4
4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide
Reactant of Route 5
4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide
Reactant of Route 6
Reactant of Route 6
4-[(3-chloro-6-nitro-1-benzothiophen-2-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide

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